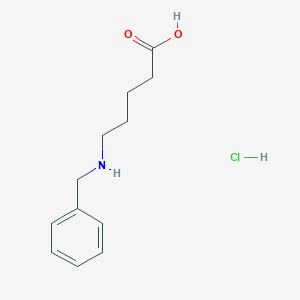

5-(苄氨基)戊酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Benzylamino)pentanoic acid hydrochloride, also known as BAPTA-Cl, is a compound of increasing importance in the fields of science and industry. It may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .

Synthesis Analysis

The synthesis of a similar compound, 5-Amino-4-oxopentanoic Acid Hydrochloride, was achieved from levulinic acid by esterification and bromination to give methyl 5-or 3-bromolevulinates, which was subjected to reaction with potassium phthalimide without separation in presence of DMF followed by acidolysis with an overall yield of 44% .Molecular Structure Analysis

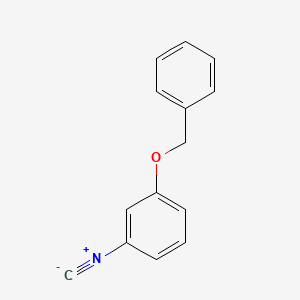

The molecular formula of 5-(Benzylamino)pentanoic acid hydrochloride is C12H18ClNO2 . The average mass is 243.730 Da .Chemical Reactions Analysis

5-(Benzylamino)pentanoic acid hydrochloride may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .科学研究应用

X 射线晶体结构分析

± 3-苄氨基-4-羟基戊酸内酯的盐酸盐已通过 X 射线晶体结构分析进行分析,揭示了甲基和苄氨基的取向。该分析对于理解化合物的分子结构和性质非常重要 (Jones 等人,1968 年)。

AM 毒素中的组成氨基酸

包括苄氨基戊酸衍生物在内的氨基酸 L 型已被鉴定为 AM 毒素中的组成氨基酸。该研究提供了对这些氨基酸的合成和分离的见解,这对于理解它们在生物毒素中的作用至关重要 (Shimohigashi 等人,1976 年)。

生物合成途径

已经对与苄氨基戊酸相关的化合物(如 5-(3-羟基苯基)戊酸和 5-(3-甲氧基苯基)戊酸)的生物合成途径进行了研究。这些研究提供了对这些化合物的代谢途径和自然合成的见解 (Hiraga 等人,1998 年)。

聚胺生物合成的潜在抑制

已经对苄氨基戊酸衍生物(如 (+/-)-2,5-二氨基-2-)氰基甲基)戊酸)作为聚胺生物合成抑制剂的潜力进行了研究。此类研究对于理解该化合物在抑制酶促过程中的作用至关重要 (Abdel-monem & Mikhail,1978 年)。

不对称合成

已经对涉及苄氨基戊酸衍生物的全碳苄位季立构中心的非对称合成进行了研究。这项研究对于化学合成方法的发展具有重要意义 (Fillion & Wilsily,2006 年)。

琥珀酰磷酸类似物

已经对苄基二异丙基 5-膦酸戊酸酯和 5-膦酸戊酸的合成(琥珀酰磷酸类似物和苄氨基戊酸衍生物)进行了研究。这些研究对于理解该化合物作为酶抑制剂的潜力至关重要 (Weyna 等人,2007 年)。

未来方向

A study shows that the benzyl-containing selanyl system is a better free radical scavenger than the phenyl-containing selanyl system, highlighting its potential as a potent free radical scavenger . This suggests that 5-(Benzylamino)pentanoic acid hydrochloride and similar compounds could have potential applications in areas where free radical scavenging is beneficial.

作用机制

Target of Action

Similar compounds have been shown to interact with one-electron oxidants, particularly the radiolytically generated hydroxyl radical .

Mode of Action

It’s worth noting that similar compounds, such as 5-(phenylselanyl)pentanoic acid and 5-(benzylselanyl)pentanoic acid, have been investigated for their reactivity towards one-electron oxidants . The reactions of these compounds with hydroxyl radicals led to the formation of transient absorptions .

属性

IUPAC Name |

5-(benzylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c14-12(15)8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,8-10H2,(H,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPVDAAVDABCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)

![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)

![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)